1-(3-Phenoxypropyl)piperazine
Overview
Description
1-(3-Phenoxypropyl)piperazine is an organic compound with the molecular formula C13H20N2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine compounds, including 1-(3-Phenoxypropyl)piperazine, involves various methods. One common method is the reaction of alcoholic ammonia with 1,2-dichloroethane, or the action of sodium and ethylene glycol on ethylene diamine hydrochloride . Another method involves the reduction of pyrazine with sodium in ethanol .
Molecular Structure Analysis
The molecular structure of 1-(3-Phenoxypropyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The average molecular weight is 220.311 Da .
Chemical Reactions Analysis
Piperazine compounds, including 1-(3-Phenoxypropyl)piperazine, are often used in chemical reactions due to their reactivity and structural characteristics . They are used in various synthetic methodologies, including Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .
Physical And Chemical Properties Analysis
1-(3-Phenoxypropyl)piperazine is a compound with the molecular formula C13H20N2O . The average molecular weight is 220.311 Da .
Scientific Research Applications
Synthesis of New Compounds
The synthesis of new compounds utilizing 1-(3-Phenoxypropyl)piperazine and its derivatives has been a significant area of research. For instance, Mesropyan et al. (2005) synthesized new compounds by condensing 1,2-epoxy-3-phenoxypropane with various amines and thiols, leading to derivatives with potential for further chemical and pharmacological evaluation (Mesropyan et al., 2005).
Potential as Calcium Channel Blockers
Park et al. (2013) explored 2-hydroxy-3-phenoxypropyl piperazine derivatives for their ability to inhibit T-type calcium channels, which are potential targets for therapeutic intervention in various diseases. This research highlights the compound's potential application in developing new therapeutic agents (Park et al., 2013).
Development of Therapeutic Agents
The development of long-acting therapeutic agents utilizing derivatives of 1-(3-Phenoxypropyl)piperazine has been investigated. Hsin et al. (2002) synthesized and evaluated optically pure hydroxylated derivatives for their affinity and selectivity towards dopamine and serotonin transporters, underscoring the chemical's utility in designing drugs for treating disorders such as cocaine abuse (Hsin et al., 2002).
Anticancer Activity
Lv et al. (2019) focused on the synthesis and characterization of a heterocyclic compound derived from 1-(3-Phenoxypropyl)piperazine for its anti-bone cancer activity. This work also involved molecular docking studies to explore the compound's potential antiviral activity, demonstrating its versatile applications in drug discovery (Lv et al., 2019).
Antioxidant Activity Evaluation
Pietrzycka et al. (2006) evaluated the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives, revealing some compounds' potential to increase superoxide dismutase activity and total antioxidant capacity. This research contributes to understanding the compound's utility in combating oxidative stress (Pietrzycka et al., 2006).
Mechanism of Action
While the specific mechanism of action for 1-(3-Phenoxypropyl)piperazine is not mentioned in the search results, piperazine compounds in general are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
1-(3-Phenoxypropyl)piperazine may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation and remove all sources of ignition .
Future Directions
Piperazine compounds, including 1-(3-Phenoxypropyl)piperazine, are frequently used in biologically active compounds . They are useful for their impact on the physicochemical properties of the final molecule, their structural and conformational characteristics, and their easy handling in synthetic chemistry . Future research may focus on further exploring the potential uses of these compounds in various fields .
properties
IUPAC Name |
1-(3-phenoxypropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15/h1-3,5-6,14H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMXVUEJTZCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375125 | |
Record name | 1-(3-phenoxypropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxypropyl)piperazine | |
CAS RN |
41298-49-1 | |
Record name | 1-(3-phenoxypropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41298-49-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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